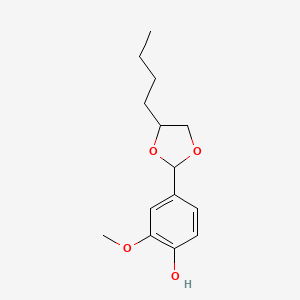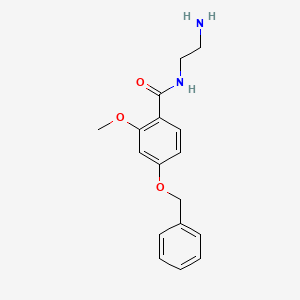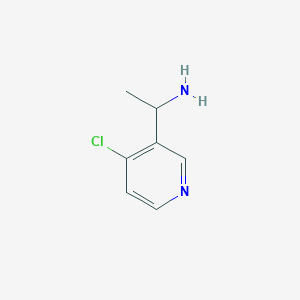
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its unique structural features, which include a butyl-substituted dioxolane ring and a methoxyphenol core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of butyl aldehyde with ethylene glycol in the presence of an acid catalyst.
Attachment to the Phenol Core: The dioxolane ring is then attached to the phenol core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone.
Reduction: The phenol moiety can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of biological molecules. The dioxolane ring may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound has a similar structure but with a methyl group instead of a butyl group on the dioxolane ring.
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound features an ethoxy group instead of a methoxy group on the phenol core.
Uniqueness
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to the presence of the butyl-substituted dioxolane ring, which can influence its physical and chemical properties, such as solubility and reactivity
Propriétés
Numéro CAS |
918789-73-8 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3 |
Clé InChI |
KRDKLDJRRAMRML-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)







![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)
![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)


![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)
